[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester [1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436967
InChI: InChI=1S/C16H25ClN4O2/c1-11-9-13(20-14(17)19-11)21-7-5-12(6-8-21)10-18-15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,22)
SMILES: CC1=CC(=NC(=N1)Cl)N2CCC(CC2)CNC(=O)OC(C)(C)C
Molecular Formula: C16H25ClN4O2
Molecular Weight: 340.8 g/mol

[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13436967

Molecular Formula: C16H25ClN4O2

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H25ClN4O2
Molecular Weight 340.8 g/mol
IUPAC Name tert-butyl N-[[1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C16H25ClN4O2/c1-11-9-13(20-14(17)19-11)21-7-5-12(6-8-21)10-18-15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,22)
Standard InChI Key GDRNTPNFZZSCIE-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)Cl)N2CCC(CC2)CNC(=O)OC(C)(C)C
Canonical SMILES CC1=CC(=NC(=N1)Cl)N2CCC(CC2)CNC(=O)OC(C)(C)C

Introduction

The compound “[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester” is a synthetic organic molecule that belongs to the class of carbamates. This compound is characterized by its structural complexity, which includes a pyrimidine ring substituted with a chlorine and methyl group, a piperidine moiety, and a tert-butyl carbamate functional group. Such compounds are often explored for their potential pharmacological applications, particularly in medicinal chemistry.

Structural Features

2.1 Molecular Formula and Weight

  • Molecular Formula: C15H23ClN4O2

  • Molecular Weight: Approximately 326.83 g/mol

2.2 Key Functional Groups

  • Pyrimidine Ring: A heterocyclic aromatic ring containing nitrogen atoms at positions 1 and 3.

  • Chlorine Substitution: The chlorine atom at position 2 of the pyrimidine ring enhances the molecule's reactivity and potential biological activity.

  • Piperidine Ring: A six-membered aliphatic ring containing one nitrogen atom, crucial for its pharmacophoric properties.

  • Carbamate Group: The tert-butyl carbamate group provides stability and serves as a protecting group in synthetic processes.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Formation of the Pyrimidine Core: Starting with a chlorinated pyrimidine precursor.

  • Introduction of the Piperidine Moiety: Through alkylation or reductive amination methods.

  • Carbamoylation: Adding the tert-butyl carbamate group using reagents like di-tert-butyl dicarbonate (Boc2O).

Potential Applications

5.1 Medicinal Chemistry
This compound is investigated for its role as an intermediate in drug development, particularly for molecules targeting central nervous system disorders or immune modulation.

5.2 Biological Activity
The presence of the piperidine and pyrimidine moieties suggests potential activity as:

  • Enzyme inhibitors (e.g., kinase inhibitors)

  • Ligands for receptor modulation

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are commonly employed:

TechniquePurpose
NMR SpectroscopyIdentifies proton and carbon environments
Mass Spectrometry (MS)Confirms molecular weight
IR SpectroscopyDetects functional groups (e.g., carbamate)
X-ray CrystallographyDetermines three-dimensional structure

Research Findings

Studies on similar compounds indicate that substitutions on the pyrimidine ring significantly influence biological activity, particularly through interactions with target proteins or enzymes.

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